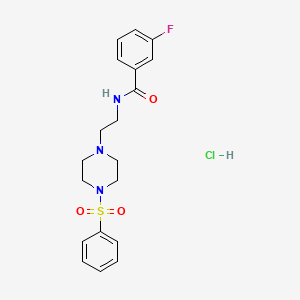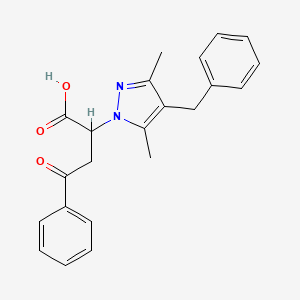![molecular formula C25H26N6OS B2667371 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954054-21-8](/img/structure/B2667371.png)
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound known for its diverse applications in chemistry, biology, medicine, and industry. It features a unique combination of heterocyclic structures and aromatic rings, giving it distinctive properties and reactivity.
Aplicaciones Científicas De Investigación
Biology: Its unique structure makes it a candidate for studying enzyme interactions, receptor binding, and cellular signaling pathways.
Industry: Used in developing advanced materials with specific electronic, optical, or mechanical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: Reacting appropriate pyrimidine and pyrazole precursors under controlled conditions, usually in the presence of a base and solvent.
Introduction of the methylthio group: This step often involves a methylthiolation reaction using methylthiolating agents.
Attachment of pyrrolidin-1-yl group: This can be achieved via nucleophilic substitution or other suitable reactions.
Coupling with ethyl-[1,1'-biphenyl]-4-carboxamide: This final step involves coupling reactions such as amidation, often facilitated by coupling agents like EDCI or DCC in organic solvents.
Industrial Production Methods: For large-scale production, optimization of reaction conditions to improve yield and purity is essential. Techniques like continuous flow reactors or process intensification methods can be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in sulfoxides or sulfones.
Reduction: Reduction reactions may reduce the pyrazolo[3,4-d]pyrimidine ring, potentially opening it under specific conditions.
Substitution: The presence of the pyrrolidin-1-yl and methylthio groups allows for various substitution reactions, where different nucleophiles can replace these groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or KMnO4.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines or alkoxides in the presence of bases.
Major Products: Depending on the specific reactions, products include sulfoxides, substituted pyrazolo[3,4-d]pyrimidines, and derivatives with modified heterocyclic structures.
Mecanismo De Acción
Molecular Targets and Pathways: The compound can interact with various biological targets, including enzymes and receptors. Its heterocyclic core allows for specific binding interactions, modulating activity and signaling pathways. For instance, it may inhibit or activate certain enzymes, affecting downstream biological processes.
Comparación Con Compuestos Similares
N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
N-(2-(6-(methylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Each of these compounds has variations in the functional groups attached to the pyrazolo[3,4-d]pyrimidine core, leading to differences in reactivity and application potential.
Propiedades
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6OS/c1-33-25-28-22(30-14-5-6-15-30)21-17-27-31(23(21)29-25)16-13-26-24(32)20-11-9-19(10-12-20)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-16H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCDXOLQSXTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=N1)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2667288.png)
![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)
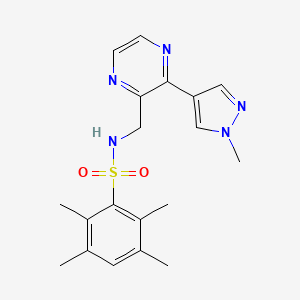
![5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole](/img/structure/B2667292.png)
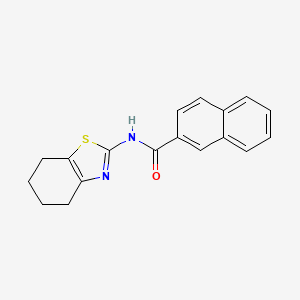

![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)
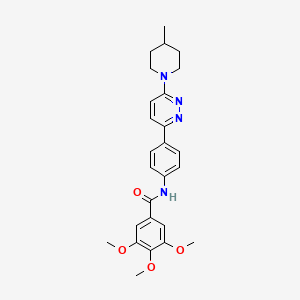

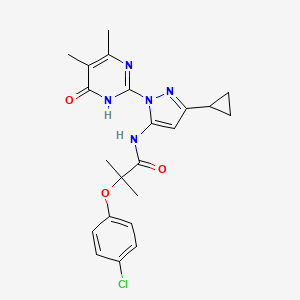
![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)
